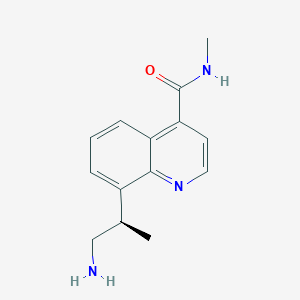
(R)-8-(1-Aminopropan-2-yl)-N-methylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-8-(1-Aminopropan-2-yl)-N-methylquinoline-4-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline ring substituted with an aminopropyl group and a carboxamide group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-8-(1-Aminopropan-2-yl)-N-methylquinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Aminopropyl Group: The aminopropyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the quinoline derivative with ®-1-aminopropan-2-ol under basic conditions.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the aminopropyl-substituted quinoline with methyl isocyanate.
Industrial Production Methods
Industrial production of ®-8-(1-Aminopropan-2-yl)-N-methylquinoline-4-carboxamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
®-8-(1-Aminopropan-2-yl)-N-methylquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminopropyl group can be replaced with other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
®-8-(1-Aminopropan-2-yl)-N-methylquinoline-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential as a biochemical probe to investigate cellular processes and enzyme functions.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ®-8-(1-Aminopropan-2-yl)-N-methylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, the compound can interact with cellular receptors, triggering signaling pathways that result in physiological responses.
Comparison with Similar Compounds
Similar Compounds
- ®-1-Aminopropan-2-yl phosphate
- ®-tert-Butyl (1-aminopropan-2-yl)carbamate
- ®-Methyl 1-aminopropan-2-ylcarbamate
Uniqueness
Compared to similar compounds, ®-8-(1-Aminopropan-2-yl)-N-methylquinoline-4-carboxamide stands out due to its unique quinoline ring structure and the presence of both aminopropyl and carboxamide functional groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H17N3O |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
8-[(2R)-1-aminopropan-2-yl]-N-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C14H17N3O/c1-9(8-15)10-4-3-5-11-12(14(18)16-2)6-7-17-13(10)11/h3-7,9H,8,15H2,1-2H3,(H,16,18)/t9-/m0/s1 |
InChI Key |
WAYKDZINURRENR-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](CN)C1=CC=CC2=C(C=CN=C21)C(=O)NC |
Canonical SMILES |
CC(CN)C1=CC=CC2=C(C=CN=C21)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Fluoro-5-thia-2-azaspiro[3.4]octane Hydrochloride](/img/structure/B13121943.png)

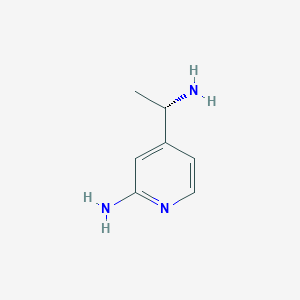
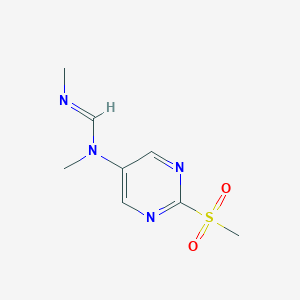
![Methyl 2-methyl-8-oxo-3-phenyl-5,5a,6,7-tetrahydrofuro[2,3-e]isoindole-4-carboxylate](/img/structure/B13121965.png)
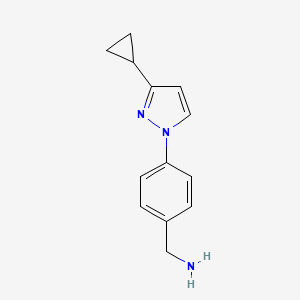

![2-(Benzo[d]thiazol-6-yl)-2-oxoaceticacid](/img/structure/B13121977.png)
![2-(p-Tolyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13121983.png)

![2-[(Z)-3,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13121986.png)

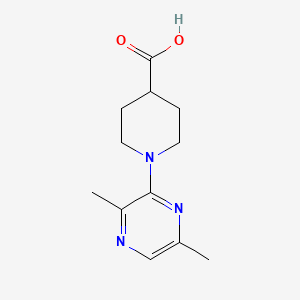
![5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13122012.png)
